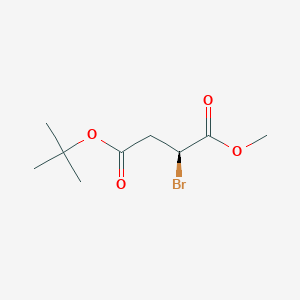

(S)-4-tert-Butyl 1-methyl 2-bromosuccinate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-O-tert-butyl 1-O-methyl (2S)-2-bromobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYNMVDLUFHECX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 4 Tert Butyl 1 Methyl 2 Bromosuccinate

Stereoselective Synthesis Strategies

The primary challenge in synthesizing (S)-4-tert-Butyl 1-methyl 2-bromosuccinate lies in the stereocontrolled introduction of the bromine atom at the C-2 position. Several major strategies can be employed to achieve this: direct asymmetric catalysis, use of chiral auxiliaries, chemoenzymatic methods, and resolution of a racemic mixture.

Asymmetric Bromination Approaches

Catalytic asymmetric bromination involves the reaction of a prochiral enolate, or its equivalent, derived from the precursor 4-tert-butyl 1-methyl succinate (B1194679), with an electrophilic bromine source in the presence of a substoichiometric amount of a chiral catalyst. While direct catalytic enantioselective bromination of dicarboxylic acid esters is a developing field, the principles are based on established methods for other carbonyl compounds. acs.orgnih.gov

The reaction would typically involve the generation of a metal or silyl (B83357) enolate from the precursor ester, which is then approached by an electrophilic bromine source (e.g., N-Bromosuccinimide, NBS). A chiral ligand, complexed to the metal enolate or acting as a phase-transfer or Brønsted acid catalyst, creates a chiral environment that directs the brominating agent to one face of the planar enolate over the other. acs.orgnih.gov Chiral Brønsted acids, such as those derived from BINOL, can protonate the enolate in an enantioselective manner, while chiral Lewis bases can activate the bromine source. acs.orgnih.gov

Key to this approach is the development of a catalyst system that can effectively differentiate between the two enantiotopic faces of the succinate enolate. Research in related areas, such as the enantioselective bromochlorination of chalcones using chiral Lewis bases like (DHQD)₂PHAL, demonstrates the potential for high enantioselectivity (up to 92:8 er) in halogenation reactions. acs.org

Enantioselective Synthesis via Chiral Auxiliaries

One of the most reliable and well-established methods for introducing chirality at the α-carbon of a carbonyl compound is through the use of a chiral auxiliary. sigmaaldrich.comrsc.org This strategy involves the temporary attachment of a chiral molecule to the synthetic precursor, which then directs the stereochemical outcome of a subsequent reaction before being cleaved and recycled. sigmaaldrich.com Evans-type oxazolidinones are particularly effective for this purpose. rsc.orgsigmaaldrich.com

The synthetic sequence would commence with the precursor mono-tert-butyl succinate. This acid would be converted to its acid chloride and then coupled with a chiral oxazolidinone, for example, (S)-4-benzyl-2-oxazolidinone, to form a chiral N-acyl oxazolidinone. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a conformationally locked Z-enolate. The chiral auxiliary shields one face of the enolate, forcing the electrophilic bromine source (e.g., NBS) to approach from the less hindered face, thus inducing a highly diastereoselective bromination. sigmaaldrich.comnih.gov

Subsequent removal of the chiral auxiliary under mild conditions, such as with sodium methoxide (B1231860) in methanol (B129727), would cleave the ester linkage to yield the desired this compound and recover the auxiliary. sigmaaldrich.com This methodology is known to provide high diastereoselectivity in the key alkylation/halogenation step for a range of substrates. rsc.org

Table 1: Representative Diastereoselectivity in Asymmetric Alkylation using Oxazolidinone Auxiliaries

| Electrophile | Chiral Auxiliary | Diastereomeric Ratio (dr) | Reference |

| Benzyl Bromide | (S)-4-benzyl-2-oxazolidinone | >99:1 | rsc.org |

| Methyl Iodide | (S)-4-isopropyl-2-oxazolidinone | 98:2 | sigmaaldrich.com |

| Allyl Iodide | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 | sigmaaldrich.com |

| N-Bromosuccinimide | (S)-4-benzyl-2-oxazolidinone | >95:5 (Expected) | Analogous |

| This interactive table is based on established results for similar electrophiles and provides an expected outcome for the bromination reaction. |

Chemoenzymatic Synthesis Routes

Chemoenzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations. researchgate.net For the synthesis of this compound, the most pertinent chemoenzymatic approach is the kinetic resolution of the racemic bromoester, rac-4-tert-Butyl 1-methyl 2-bromosuccinate. nih.govalmacgroup.com

In this process, a hydrolytic enzyme, typically a lipase (B570770), selectively catalyzes the hydrolysis of one enantiomer of the racemic ester to its corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. mdpi.comcsir.co.za For instance, treating the racemic ester with a lipase like Candida antarctica Lipase B (CAL-B) in a buffered aqueous solution would preferentially hydrolyze the (R)-enantiomer to 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid. researchgate.net The desired (S)-ester enantiomer would remain unreacted and could be separated from the water-soluble carboxylate salt by extraction. researchgate.net

The efficiency of such a resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. almacgroup.com High E-values (>100) are desirable for achieving high enantiomeric excess (ee) in the product. mdpi.com

Table 2: Common Hydrolases for Kinetic Resolution of Esters

| Enzyme | Source | Typical Substrates | Reference |

| Lipase B (CAL-B) | Candida antarctica | Secondary alcohols, dicarboxylic acid monoesters | researchgate.netmdpi.com |

| Lipase PS | Pseudomonas cepacia / Burkholderia cepacia | Alkanoic acids, 2-arylpropionic acids | almacgroup.com |

| Lipase AK | Pseudomonas fluorescens | Alkanoic acids | almacgroup.com |

| Hog Liver Esterase | Porcine Liver | Various esters | csir.co.za |

| This interactive table lists enzymes commonly employed in the enantioselective hydrolysis of esters. |

Resolution Techniques for Enantiomeric Enrichment

Beyond enzymatic methods, resolution of racemic 4-tert-butyl 1-methyl 2-bromosuccinate can be achieved through chemical means. A particularly powerful strategy is Dynamic Kinetic Resolution (DKR). researchgate.netrsc.org DKR combines the enantioselective reaction of one enantiomer (as in kinetic resolution) with the in-situ racemization of the unreactive enantiomer. capes.gov.brnii.ac.jp This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of classical kinetic resolution. mdpi.com

For α-bromo esters, racemization at the chiral center can often be facilitated by the presence of bromide ions under the reaction conditions. rsc.orgcapes.gov.br A DKR process could involve the enantioselective hydrolysis of rac-4-tert-butyl 1-methyl 2-bromosuccinate using a chiral catalyst or enzyme, while simultaneously adding a catalytic amount of a bromide salt (e.g., LiBr) to racemize the starting material. capes.gov.br As the (R)-ester is consumed by hydrolysis, the (S)-ester in the racemic mixture is converted to the (R)-ester via racemization, which is then also hydrolyzed. Alternatively, a nucleophilic substitution reaction on the racemic bromoester with a chiral nucleophile can also proceed via a DKR pathway, yielding a diastereomerically enriched product. researchgate.net

Precursor Design and Selection for Chiral α-Bromination

The logical and most direct precursor for the synthesis of this compound is the achiral diester, 4-tert-butyl 1-methyl succinate . This molecule possesses the required differential ester protection, with the methyl ester being generally more reactive or sterically accessible for enolization than the bulky tert-butyl ester. This precursor is commercially available. nih.gov

Alternatively, it can be synthesized from succinic anhydride (B1165640). A common strategy for preparing such mixed esters involves a two-step process to ensure regioselectivity:

Mono-esterification: Succinic anhydride is reacted with one of the alcohols, for instance, tert-butanol (B103910), often in the presence of a catalyst like DMAP, to open the anhydride ring and form the mono-acid mono-ester, in this case, mono-tert-butyl succinate. researchgate.net

Second Esterification: The remaining free carboxylic acid is then esterified with the second alcohol, methanol, using a standard esterification protocol such as Fischer esterification (acid catalysis) or by conversion to the acid chloride followed by reaction with methanol.

Alkylation of the dianion of tert-butylsuccinate has also been reported as a useful method for preparing monosubstituted succinic acids, which can be a route to the required precursor. researchgate.net

Reaction Conditions Optimization and Process Development

The optimization of reaction conditions is critical to maximize yield and stereoselectivity for any of the proposed synthetic routes.

For the chiral auxiliary-mediated approach , key parameters for the bromination step include the choice of base, solvent, temperature, and addition time. The base (e.g., LDA, NaHMDS, LiHMDS) must be strong enough to ensure complete enolate formation without causing side reactions. The solvent, typically an ether like THF, stabilizes the enolate. Temperature control is crucial; enolization is usually performed at low temperatures (e.g., -78 °C) to maintain stability, followed by the addition of the electrophile. sigmaaldrich.com

In the context of enzymatic kinetic resolution , optimization involves screening different enzymes, pH of the buffer, temperature, and solvent system (often an aqueous-organic biphasic system to aid substrate and product solubility). almacgroup.comcsir.co.za The reaction progress must be carefully monitored (e.g., by chiral HPLC) to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining ester and the acid product. csir.co.za

For catalytic asymmetric bromination , optimization would focus on the catalyst structure, catalyst loading, the nature of the bromine source (NBS, TCBDA, etc.), and the solvent. acs.org Fine-tuning the steric and electronic properties of the chiral ligand is essential for achieving high enantioselectivity.

Catalyst Systems and Ligand Effects

The synthesis of this compound from L-aspartic acid does not typically involve traditional metal-ligand catalyst systems for the key stereochemistry-defining step. Instead, the stereochemical integrity is maintained from the chiral starting material.

The initial step, the conversion of L-aspartic acid to (S)-2-bromosuccinic acid, is a diazotization-bromination reaction. This transformation is typically promoted by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) in the presence of a bromide salt like potassium bromide (KBr). In this context, the proton from the strong acid acts as the catalyst for the formation of the nitrosonium ion (NO⁺), the key electrophile in the diazotization of the primary amine group of aspartic acid. The reaction proceeds through an unstable diazonium salt intermediate, which is then displaced by a bromide ion. The stereochemistry at the α-carbon is generally retained during this Sɴi-type (substitution nucleophilic internal) reaction mechanism, leading to the desired (S)-enantiomer.

For the subsequent esterification steps, acid catalysis is commonly employed. The selective mono-esterification of (S)-2-bromosuccinic acid with tert-butanol is often achieved using a strong acid catalyst such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid. The regioselectivity for the C-4 carboxyl group over the C-1 carboxyl group is primarily governed by steric hindrance. The bulky tert-butyl group preferentially reacts at the less sterically hindered C-4 position, which is further away from the bromine atom at the C-2 position.

The final methylation of the remaining carboxylic acid at the C-1 position can also be catalyzed by a strong acid. Alternatively, non-catalytic methods using reagents like diazomethane (B1218177) or methyl iodide with a base can be used, although these methods present their own challenges in terms of safety and purification.

While traditional ligand-based catalysts are not central to this specific synthetic route, it is worth noting that alternative approaches involving the asymmetric bromination of a prochiral succinate derivative could employ chiral catalysts. For instance, catalytic asymmetric bromination of β-ketoesters has been achieved using chiral bisoxazoline-copper(II) complexes, which could, in principle, be adapted for a succinate-type substrate. However, the chiral pool approach from L-aspartic acid is generally more direct and cost-effective.

Solvent and Temperature Parameters

The choice of solvent and the control of temperature are critical throughout the synthesis of this compound to ensure high yields and purity.

For the initial diazotization-bromination of L-aspartic acid, the reaction is typically carried out in an aqueous medium. Water is an effective solvent for L-aspartic acid and the inorganic reagents used. Temperature control is paramount in this step. The diazotization is highly exothermic and the diazonium salt intermediate is unstable at elevated temperatures. Therefore, the reaction is usually performed at low temperatures, typically between 0°C and 5°C, using an ice bath to dissipate the heat generated. Maintaining a low temperature minimizes the decomposition of the diazonium salt and prevents the formation of side products, such as (S)-malic acid.

In the selective mono-esterification of (S)-2-bromosuccinic acid with tert-butanol, the choice of solvent is influenced by the need to facilitate the reaction between a diacid and an alcohol. A non-polar, aprotic solvent that allows for the azeotropic removal of water, such as toluene (B28343) or cyclohexane, is often employed to drive the esterification equilibrium towards the product side. The reaction temperature is typically elevated to the reflux temperature of the solvent to facilitate both the reaction rate and the removal of water.

The final methylation of the mono-ester can be performed under various conditions depending on the chosen reagent. If using an acid-catalyzed esterification with methanol, the reaction is often carried out at reflux temperature. If diazomethane is used, the reaction is typically performed at low temperatures (e.g., 0°C) in a solvent like diethyl ether to control the reactivity of this hazardous reagent.

The following table summarizes typical solvent and temperature parameters for analogous reactions.

| Reaction Step | Typical Solvents | Typical Temperature Range (°C) |

| Diazotization-Bromination | Water | 0 - 5 |

| Selective tert-Butylation | Toluene, Cyclohexane | 80 - 110 (Reflux) |

| Methylation (Acid-catalyzed) | Methanol | 60 - 70 (Reflux) |

| Methylation (with Diazomethane) | Diethyl ether | 0 |

Reagent Stoichiometry and Addition Protocols

The precise control of reagent stoichiometry and the order of addition are crucial for maximizing the yield and minimizing the formation of impurities during the synthesis.

In the diazotization-bromination of L-aspartic acid, a slight excess of sodium nitrite is often used to ensure complete conversion of the amino acid. Typically, 1.1 to 1.5 equivalents of NaNO₂ are used relative to L-aspartic acid. A significant excess of the mineral acid (e.g., HBr or H₂SO₄) is also necessary to maintain a low pH and facilitate the formation of the nitrosonium ion. The bromide source, if different from the acid (e.g., KBr), should be present in excess to ensure efficient capture of the diazonium intermediate. The protocol typically involves dissolving the L-aspartic acid and bromide salt in the aqueous acid and then adding a solution of sodium nitrite dropwise while maintaining a low temperature. This controlled addition helps to manage the exothermicity of the reaction.

For the selective mono-esterification, an excess of tert-butanol is generally not required as the reaction's selectivity is sterically controlled. Using a stoichiometric amount or a slight excess (e.g., 1.0 to 1.2 equivalents) of tert-butanol is common. The amount of acid catalyst is typically in the range of 0.05 to 0.2 equivalents. The components are usually mixed and heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

The final methylation step's stoichiometry depends on the method. In an acid-catalyzed esterification with methanol, methanol itself can be used as the solvent, meaning it is in large excess. The acid catalyst is used in catalytic amounts. When using a reagent like methyl iodide, it is typically used in a slight excess (1.1 to 1.5 equivalents) along with a stoichiometric amount of a non-nucleophilic base, such as cesium carbonate or silver(I) oxide, to neutralize the HI formed.

A summary of typical reagent stoichiometry is presented in the table below.

| Reaction Step | Reagent | Stoichiometric Ratio (relative to substrate) |

| Diazotization-Bromination | Sodium Nitrite | 1.1 - 1.5 eq. |

| Mineral Acid | Excess | |

| Bromide Source | Excess | |

| Selective tert-Butylation | tert-Butanol | 1.0 - 1.2 eq. |

| Acid Catalyst | 0.05 - 0.2 eq. | |

| Methylation (Acid-catalyzed) | Methanol | Solvent (large excess) |

| Acid Catalyst | Catalytic | |

| Methylation (with CH₃I) | Methyl Iodide | 1.1 - 1.5 eq. |

| Base (e.g., Cs₂CO₃) | 1.0 - 1.2 eq. |

Scalability and Industrial Considerations

The scalability of the synthesis of this compound is a critical factor for its potential industrial application. Each step in the proposed synthetic route presents its own set of challenges and considerations for large-scale production.

The diazotization of amino acids is a well-established industrial process, but it requires careful management due to safety concerns. scirp.org The reaction is highly exothermic, and the diazonium salt intermediates can be explosive if isolated or allowed to decompose uncontrollably. On an industrial scale, this necessitates robust cooling systems and precise control over the rate of addition of sodium nitrite. The evolution of nitrogen gas also needs to be safely managed to prevent pressure buildup in the reactor. The use of continuous flow reactors can offer significant advantages for this step, providing better temperature control and minimizing the accumulation of hazardous intermediates. scirp.org

The selective mono-esterification step is generally considered scalable. The use of azeotropic distillation with a Dean-Stark trap is a common industrial practice for driving esterification reactions to completion. The primary considerations for scaling up this step are the efficient removal of water and the management of the flammable solvents at high temperatures. The purification of the mono-ester from any unreacted diacid or diester byproducts would typically be achieved through extraction and/or crystallization.

The final methylation step, if performed using acid-catalyzed esterification with methanol, is also a standard and scalable industrial process. However, if methods involving hazardous reagents like diazomethane are considered for laboratory scale, they are generally avoided in industrial settings due to their extreme toxicity and explosive nature. The use of safer methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, would be preferred, but these also require careful handling due to their toxicity and the need to manage the disposal of byproducts.

Stereochemical Characterization and Configurational Integrity

Advanced Analytical Techniques for Enantiomeric Purity Assessment

A variety of sophisticated analytical methods are employed to quantify the enantiomeric excess (e.e.) of chiral compounds. rug.nl These techniques are essential to ensure that a sample of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate is not contaminated with its (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. chromatographyonline.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com The direct method of separation involves the formation of transient diastereomeric complexes between the analyte and the CSP. eijppr.com

For a compound like this compound, which contains ester functional groups, several types of CSPs are effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are known for their broad applicability and high efficiency in separating a diverse range of compounds, including esters. eijppr.comnih.gov Pirkle-type CSPs, which often feature π-electron acceptor and/or donor moieties, are also highly effective for separating various classes of molecules, including esters. hplc.eu The selection of the mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier, is crucial for achieving optimal separation. hplc.euymc.co.jp

Table 1: Common Chiral HPLC Stationary Phases for Ester Separation

| CSP Type | Selector Example | Typical Mobile Phase | Principle of Separation |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® IA) nih.govmdpi.com | Normal Phase (Hexane/Alcohol) ymc.co.jp or Reversed Phase | Formation of inclusion complexes, hydrogen bonding, and dipole-dipole interactions within the chiral grooves of the polysaccharide structure. eijppr.com |

| Pirkle-type | (R,R)-Whelk-O® 1 hplc.eu | Normal Phase (Hexane/Alcohol) hplc.eu | π-π interactions, hydrogen bonding, and steric hindrance between the analyte and the π-electron rich/deficient aromatic rings of the selector. hplc.eu |

| Cyclodextrin-based | Derivatized β-cyclodextrin (e.g., CYCLOBOND™) sigmaaldrich.com | Reversed Phase (Water/Acetonitrile/Methanol) sigmaaldrich.com | Host-guest inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin (B1172386). sigmaaldrich.com |

For volatile compounds, gas chromatography (GC) with a chiral stationary phase offers excellent resolution. researchgate.net The most widely used and commercially available CSPs for GC are based on cyclodextrin derivatives. researchgate.netsigmaaldrich.com Cyclodextrins are chiral, torus-shaped molecules made of glucose units. gcms.cz By derivatizing the hydroxyl groups on the cyclodextrin rim with various functional groups (e.g., alkyl, acetyl), their selectivity can be fine-tuned for a wide range of analytes. researchgate.net

The separation mechanism in chiral GC involves the analyte partitioning into the stationary phase and forming transient diastereomeric inclusion complexes with the cyclodextrin. researchgate.net The stability of these complexes differs for each enantiomer, resulting in different retention times. For an ester like this compound, columns with modified β- or γ-cyclodextrins would be suitable choices. sigmaaldrich.comgcms.cz

Table 2: Common Chiral GC Columns for Enantiomeric Separation

| Column Phase Name | Selector Chemistry | Common Applications |

|---|---|---|

| Astec CHIRALDEX® G-TA | Trifluoroacetyl γ-cyclodextrin | Wide range of chiral compounds, including those with polar groups. sigmaaldrich.com |

| Supelco® β-DEX™ | Permethylated β-cyclodextrin sigmaaldrich.com | General purpose, effective for alcohols, diols, and analytes with polar groups. sigmaaldrich.com |

| Rt-βDEXsa™ | 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl β-cyclodextrin restek.com | Broad utility for terpenes, alcohols, ketones, and esters. restek.comgcms.cz |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess. nih.govresearchgate.net Since enantiomers are indistinguishable in a standard achiral NMR environment, a chiral auxiliary is required. nih.govscispace.com This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

A CDA covalently bonds to the analyte to form a pair of diastereomers. nih.gov These diastereomers have distinct chemical shifts in the NMR spectrum, allowing for the integration of their respective signals to determine the enantiomeric ratio. researchgate.net For this method to be applicable to this compound, it would first need to be converted to a derivative with a reactive functional group (e.g., an alcohol or amine) that can react with the CDA.

A chiral solvating agent (CSA) forms non-covalent diastereomeric complexes with the enantiomers. nih.gov This interaction is strong enough to induce different chemical shifts for the enantiomers in the NMR spectrum. nih.gov This method has the advantage of being non-destructive, as the analyte can be recovered after analysis. nih.gov

Both Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of chiral molecules with polarized light. wikipedia.orglibretexts.org They are instrumental in determining the absolute configuration of a molecule. numberanalytics.com

ORD measures the variation of optical rotation with the wavelength of light. libretexts.orgnumberanalytics.com A key feature of an ORD spectrum is the Cotton effect, a characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. libretexts.org The sign of the Cotton effect can be correlated with the stereochemistry of the molecule. libretexts.org

CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. nih.gov CD spectra also exhibit Cotton effects, which appear as positive or negative peaks at the same wavelength as the UV-Vis absorption. nih.gov The sign and intensity of these peaks provide detailed information about the molecule's three-dimensional structure. nih.gov For this compound, the ester carbonyl groups would be the primary chromophores of interest for CD and ORD analysis.

Table 3: Comparison of ORD and CD Spectroscopy

| Feature | Optical Rotatory Dispersion (ORD) | Circular Dichroism (CD) |

|---|---|---|

| Phenomenon Measured | Variation of optical rotation vs. wavelength. libretexts.org | Differential absorption of left and right circularly polarized light vs. wavelength. nih.gov |

| Spectral Appearance | S-shaped curves (Cotton effect) at absorption maxima. libretexts.org | Positive or negative peaks corresponding to absorption bands. nih.gov |

| Primary Use | Determining absolute configuration, conformational analysis. libretexts.orgnumberanalytics.com | Determining absolute configuration, studying secondary structure of biomolecules. numberanalytics.com |

| Applicability | Can be measured at wavelengths away from the absorption band. libretexts.org | Measured within the absorption band of a chromophore. nih.gov |

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule in the solid state. wikipedia.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a precise three-dimensional map of electron density, from which the exact spatial arrangement of every atom in the molecule can be determined. nih.gov

To determine the absolute configuration, the analysis must be performed on a crystal of an enantiomerically pure substance, which will crystallize in one of the 65 chiral Sohncke space groups. wikipedia.org The successful application of this technique to succinate (B1194679) derivatives has been demonstrated, confirming its utility for this class of compounds. nih.govresearchgate.net While this method provides unambiguous proof of structure, its primary prerequisite is the ability to grow a high-quality single crystal of the compound. wikipedia.orgrsc.org

Stereochemical Assignment Methodologies

The assignment of the (S) configuration to 4-tert-Butyl 1-methyl 2-bromosuccinate is based on a set of universally accepted rules known as the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org This system provides a non-ambiguous descriptor for the absolute configuration of a stereocenter.

The assignment process involves two steps:

Assigning Priorities: The four groups attached to the chiral carbon (C2) are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority. libretexts.org

For this compound, the groups attached to C2 are:

-Br (Bromine, Z=35) - Priority 1

-C(=O)O-tBu (tert-Butoxycarbonyl group) - Priority 2

-C(=O)OCH₃ (Methoxycarbonyl group) - Priority 3

-H (Hydrogen, Z=1) - Priority 4

Note: The two ester groups are ranked by examining the atoms outward from the chiral center. Both have a carbonyl carbon, then an oxygen. The tie is broken by the group attached to the oxygen: the tert-butyl group takes priority over the methyl group.

Determining Configuration: The molecule is oriented so that the lowest priority group (-H) points away from the viewer. The direction from the highest priority group (1) to the second (2) to the third (3) is then observed.

If the direction is counter-clockwise , the configuration is assigned as (S) (from the Latin sinister, meaning left).

If the direction is clockwise , the configuration is assigned as (R) (from the Latin rectus, meaning right).

While the CIP rules provide a theoretical assignment, it is the advanced analytical techniques described in section 3.1 that provide the empirical evidence to confirm this assignment and ensure the configurational integrity of a given sample.

Configurational Stability under Various Reaction Conditions

The stability of the stereocenter at the C2 position of this compound is a critical factor in its utility as a chiral building block. The presence of a bromine atom alpha to a carbonyl group introduces the possibility of epimerization, particularly under conditions that favor enolization.

Enolization and Racemization:

The acidity of the α-hydrogen in α-halocarbonyl compounds is a known phenomenon. wikipedia.org In the presence of a base, this proton can be abstracted to form an enolate. The resulting enolate is planar at the α-carbon, and its subsequent reprotonation can occur from either face, leading to a racemic mixture of the (S) and (R) enantiomers. youtube.com The general mechanism for this process, known as the Hell-Volhard-Zelinskii reaction when applied to carboxylic acids, involves the formation of an enol or enolate intermediate which leads to racemization at the α-carbon. libretexts.orgmasterorganicchemistry.com

The rate of this epimerization for this compound would be influenced by several factors:

Base Strength: Stronger bases will more readily abstract the α-proton, increasing the rate of enolization and potential racemization.

Solvent: Polar aprotic solvents can stabilize the enolate, potentially favoring its formation.

Temperature: Higher temperatures generally increase reaction rates, including the rate of epimerization.

Stability under Nucleophilic Substitution Conditions:

Nucleophilic substitution reactions at the C2 position are expected to be a primary transformation for this compound. The mechanism of this substitution will dictate the configurational outcome.

S_N_2 Mechanism: A bimolecular nucleophilic substitution (S_N_2) reaction would proceed with inversion of configuration at the C2 center. masterorganicchemistry.comnih.gov This is a stereospecific process where the nucleophile attacks from the side opposite to the leaving group (bromide). For this to occur, the reaction should be conducted with good nucleophiles in a polar aprotic solvent to favor the S_N_2 pathway.

S_N_1 Mechanism: A unimolecular nucleophilic substitution (S_N_1) mechanism, proceeding through a carbocation intermediate, would lead to racemization. masterorganicchemistry.com The planar carbocation can be attacked by the nucleophile from either face, resulting in a mixture of stereoisomers. Conditions that favor the S_N_1 pathway include the use of poor nucleophiles and polar protic solvents.

Given the secondary nature of the carbon bearing the bromine and the presence of an adjacent carbonyl group which can stabilize a negative charge in the transition state, S_N_2 reactions are generally favored for α-halocarbonyl compounds. libretexts.org

Data Table: Predicted Configurational Stability under Different Conditions

| Condition | Predominant Mechanism | Expected Stereochemical Outcome at C2 | Rationale |

| Strong Base (e.g., LDA, NaH) | Enolization | Racemization | Abstraction of the acidic α-proton leads to a planar enolate intermediate. wikipedia.org |

| Weak Base / Neutral Conditions | Stable | Retention of Configuration | Without a strong base, enolization is slow, preserving the stereocenter. |

| Good Nucleophile (e.g., NaN3, RSNa) | S_N_2 | Inversion of Configuration | Favors a bimolecular backside attack on the electrophilic carbon. masterorganicchemistry.com |

| Poor Nucleophile / Solvolysis | S_N_1 | Racemization | Formation of a planar carbocation intermediate allows for non-stereospecific attack. masterorganicchemistry.com |

Influence of Stereochemistry on Subsequent Chemical Transformations

The (S)-configuration at the C2 position of 4-tert-Butyl 1-methyl 2-bromosuccinate is expected to exert significant control over the stereochemical outcome of subsequent reactions, leading to the formation of diastereomeric products when a new stereocenter is created.

Diastereoselective Nucleophilic Substitution:

In reactions where the nucleophile is itself chiral, the (S)-stereocenter of the succinate will influence the approach of the nucleophile, leading to the preferential formation of one diastereomer over the other. This diastereoselectivity arises from the differential energetic stability of the diastereomeric transition states.

Influence on Adjacent Groups:

The stereochemistry at C2 can also influence reactions at the neighboring carbonyl groups (C1 and C4). For instance, in a reduction of the C1-methyl ester to an alcohol, the stereocenter at C2 could direct the approach of the reducing agent, potentially leading to a diastereoselective synthesis of a chiral diol.

Intramolecular Reactions:

In intramolecular reactions, the (S)-configuration will dictate the facial selectivity of the cyclization. For example, if a nucleophilic group were present elsewhere in the molecule, its attack on the C2 carbon would be influenced by the steric and electronic environment created by the substituents at the chiral center.

Data Table: Predicted Influence of (S)-Stereochemistry on Transformations

| Transformation | Expected Stereochemical Influence | Example Product Type | Rationale |

| Reaction with a Chiral Nucleophile | Diastereoselectivity | Diastereomeric succinate derivatives | The (S)-center will create a chiral environment, favoring one diastereomeric transition state over the other. |

| Reduction of C1-Ester | Diastereoselective Induction | Chiral hydroxy ester | The approach of the reducing agent to the carbonyl will be influenced by the steric bulk of the groups at the adjacent C2 stereocenter. |

| Intramolecular Cyclization | Facial Selectivity | Chiral lactones or cyclic compounds | The fixed (S)-configuration will direct the trajectory of the intramolecular attack, leading to a preferred diastereomer. nih.gov |

| Reactions involving enolate formation | Control of subsequent alkylation stereochemistry | Diastereomerically enriched α-alkylated succinates | If the chiral center remains intact during enolate formation, it can direct the approach of an electrophile. |

Reactivity and Mechanistic Pathways of S 4 Tert Butyl 1 Methyl 2 Bromosuccinate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate involve the displacement of the bromide ion by a nucleophile. Due to the secondary nature of the carbon bearing the bromine, these reactions primarily proceed via an S(_N)2 mechanism, especially with strong nucleophiles.

A hallmark of the S(_N)2 reaction is the inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group in a concerted, single-step process. masterorganicchemistry.com For this compound, an S(_N)2 reaction will result in the formation of a product with the (R)-configuration at the C2 position.

The stereospecificity of this reaction is crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry. nih.gov The predictable inversion of configuration allows for the controlled introduction of various functional groups with a defined stereochemistry. For instance, reaction with a nucleophile such as sodium azide (B81097) would yield (R)-4-tert-butyl 1-methyl 2-azidosuccinate, a precursor to chiral amino acids.

Table 1: Predicted Stereochemical Outcome of S(_N)2 Reactions

| Reactant | Nucleophile (Nu⁻) | Predicted Product | Stereochemistry at C2 |

|---|---|---|---|

| This compound | CN⁻ | (R)-4-tert-Butyl 1-methyl 2-cyanosuccinate | Inversion (R) |

| This compound | RS⁻ | (R)-4-tert-Butyl 1-methyl 2-(thio)succinate | Inversion (R) |

The structure of this compound presents two potential electrophilic sites for nucleophilic attack: the C2 carbon atom bonded to the bromine and the carbonyl carbons of the two ester groups. Nucleophilic attack at the sp³-hybridized carbon (C2) results in substitution, while attack at the sp²-hybridized carbonyl carbons would lead to acyl substitution.

Under typical S(_N)2 conditions with good nucleophiles that are not excessively strong bases, the substitution at the C2 position is the overwhelmingly favored pathway. The carbon-bromine bond is significantly more polarized and the bromide is a better leaving group compared to the methoxide (B1231860) or tert-butoxide groups of the esters.

However, the two ester groups, the methyl ester at C1 and the tert-butyl ester at C4, exhibit different steric and electronic properties. The carbonyl carbon of the methyl ester is sterically more accessible than the carbonyl of the bulky tert-butyl ester. While direct nucleophilic acyl substitution is less common under these conditions, any such side reactions would preferentially occur at the methyl ester.

The choice of solvent plays a critical role in the rate and efficiency of S(_N)2 reactions. Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are generally preferred for S(_N)2 reactions. youtube.comyoutube.com These solvents can dissolve the nucleophilic salt while poorly solvating the anionic nucleophile, leaving it "naked" and highly reactive. youtube.com

In contrast, polar protic solvents, like water, methanol (B129727), and ethanol, can form strong hydrogen bonds with the nucleophile. youtube.com This solvation shell shields the nucleophile and reduces its reactivity, thereby slowing down the rate of S(_N)2 reactions. youtube.com Therefore, to maximize the yield of the substitution product from this compound, a polar aprotic solvent would be the optimal choice.

Table 2: Relative Rate of S(_N)2 Reactions in Different Solvents

| Solvent | Solvent Type | Relative Rate |

|---|---|---|

| Methanol | Polar Protic | 1 |

| Water | Polar Protic | 7 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1,300 |

| Dimethylformamide (DMF) | Polar Aprotic | 2,800 |

| Acetonitrile | Polar Aprotic | 5,000 |

This table illustrates the general trend of solvent effects on S(_N)2 reaction rates based on established data for similar substrates. The exact relative rates for this compound may vary.

Elimination Reactions (E1/E2)

In the presence of a base, this compound can undergo elimination reactions to form unsaturated succinate (B1194679) derivatives. These reactions typically proceed via the E2 (elimination, bimolecular) mechanism, especially when a strong base is used. The E1 (elimination, unimolecular) pathway is less likely as it would involve the formation of a secondary carbocation, which is relatively unstable.

The E2 reaction involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) by a base, with the simultaneous departure of the bromide leaving group. This results in the formation of a carbon-carbon double bond. For this compound, dehydrobromination will lead to the formation of tert-butyl methyl fumarate (B1241708) (the E-isomer) and tert-butyl methyl maleate (B1232345) (the Z-isomer).

The stereochemistry of the E2 reaction is governed by the requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. Due to free rotation around the C2-C3 single bond, both diastereomeric transition states leading to the fumarate and maleate can be accessed. However, the formation of the thermodynamically more stable trans-isomer (fumarate) is generally favored.

A significant aspect of the reactivity of this compound is the competition between S(_N)2 and E2 pathways. The outcome of the reaction is highly dependent on the nature of the anionic reagent and the reaction conditions.

Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles that are weak bases (e.g., I⁻, CN⁻, N₃⁻) will favor S(_N)2 substitution. Conversely, strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor E2 elimination as they are too bulky to efficiently attack the electrophilic carbon but can readily abstract a proton from the less hindered β-position. Strong, non-hindered bases (e.g., OH⁻, OEt⁻) will give a mixture of both substitution and elimination products.

Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

Table 3: Factors Influencing the Competition Between S(_N)2 and E2 Reactions

| Factor | Favors S(_N)2 | Favors E2 |

|---|---|---|

| Reagent | Strong, non-bulky nucleophile (weak base) | Strong, sterically hindered base |

| Temperature | Lower temperatures | Higher temperatures |

| Substrate | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary |

This table provides a general summary of the factors that dictate the outcome of the competition between S(_N)2 and E2 reactions.

Organometallic Reactions

The presence of a carbon-bromine bond suggests that this compound is a suitable electrophile for various organometallic reactions, enabling the formation of new carbon-carbon bonds at the C2 position.

While specific examples involving this compound are not prevalent in the literature, its structure is amenable to palladium-catalyzed cross-coupling reactions. By analogy with other α-bromo esters, it is expected to participate in well-established transformations like the Suzuki-Miyaura and Heck reactions. organic-chemistry.org

Suzuki-Miyaura Reaction: This reaction would involve the coupling of the α-bromo succinate with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the α-substituted succinate product, regenerating the Pd(0) catalyst. Given the chiral center at the C2 position, reaction conditions would be critical to either retain or invert the stereochemistry, with stereoconvergent catalytic systems offering a potential route to high enantiomeric purity products regardless of the starting material's stereochemistry. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of the α-bromo succinate with an alkene. nih.gov The mechanism would proceed via oxidative addition of Pd(0) to the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination would furnish the final substituted alkene product and a hydridopalladium halide species, which is converted back to the active Pd(0) catalyst by the base. The regioselectivity and stereoselectivity of the alkene insertion and elimination steps would be key considerations. rsc.org

Table 1: Predicted Conditions for Cross-Coupling Reactions

| Reaction | Catalyst/Ligand | Base | Solvent | Coupling Partner | Predicted Product |

| Suzuki-Miyaura | Pd(OAc)₂, XPhos | K₃PO₄ | THF/H₂O | Arylboronic acid | (S)-4-tert-Butyl 1-methyl 2-arylsuccinate |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | Styrene | (S)-4-tert-Butyl 1-methyl 2-(styryl)succinate |

| Hiyama organic-chemistry.org | NiCl₂·glyme, Chiral Diamine | - | Dioxane | Aryl/Alkenyl Silane | (S)-4-tert-Butyl 1-methyl 2-aryl/alkenylsuccinate |

Grignard Reagents: The reaction of this compound with Grignard reagents (RMgX) presents multiple potential reaction pathways. The primary reaction is expected to be nucleophilic attack at the carbonyl carbon of the ester groups. masterorganicchemistry.comchemguide.co.uk Grignard reagents typically add twice to esters, first displacing the alkoxy group to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. masterorganicchemistry.com The methyl ester is generally more reactive towards nucleophiles than the sterically hindered tert-butyl ester, suggesting some selectivity might be achievable under carefully controlled conditions. Alternatively, catalyzed cross-coupling between the C-Br bond and a Grignard reagent could be possible using specific nickel or palladium catalysts, which can facilitate the coupling of alkyl halides. nih.gov

Organolithium Reagents: Organolithium reagents are highly reactive nucleophiles and strong bases. researchgate.net Their reaction with the title compound could lead to several outcomes. Similar to Grignard reagents, they can add to the ester carbonyls. However, their high reactivity might also facilitate nucleophilic substitution at the C-Br bond or a halogen-metal exchange, which would generate a new organolithium species at the C2 position. This newly formed nucleophilic center could then be trapped with various electrophiles. The choice of the organolithium reagent and the reaction temperature would be crucial in directing the reaction towards the desired pathway.

Table 2: Predicted Organometallic C-C Bond Forming Reactions

| Reagent | Stoichiometry | Solvent | Temperature | Predicted Major Product(s) |

| Phenylmagnesium Bromide | >2 equivalents | THF | 0 °C to RT | Tertiary alcohols from addition to one or both esters |

| n-Butyllithium | 1 equivalent | THF | -78 °C | Product of C-Br substitution or halogen-metal exchange |

| Lithium diisopropylamide (LDA) | 1 equivalent | THF | -78 °C | Enolate formation by deprotonation at C3 |

Reduction and Oxidation Reactions

The reduction and oxidation of this compound can target either the carbon-halogen bond or the ester functionalities.

Reduction: The reduction of this compound can be achieved using various hydride reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that would likely reduce both ester groups to the corresponding primary alcohols and also reduce the carbon-bromine bond to a carbon-hydrogen bond, yielding a diol. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and would not typically reduce the ester groups under standard conditions. However, it can be used for the reduction of alkyl halides, suggesting it could selectively reduce the C-Br bond, affording (S)-4-tert-Butyl 1-methyl succinate. Radical-based reductions, for instance using tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN, are also a common method for the dehalogenation of α-bromo esters.

Oxidation: The carbon atom bearing the bromine is already at a relatively high oxidation state. Further oxidation at this position is not straightforward. However, the molecule could potentially undergo oxidative reactions involving other parts of the structure under specific conditions. Reagents like N-Bromosuccinimide (NBS) are known oxidizing agents, but in this context, they are more commonly used for bromination. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Oxidation of the succinate backbone is not a typical reaction under standard laboratory conditions without cleavage of the molecule.

Table 3: Predicted Reduction and Oxidation Reactions

| Reaction | Reagent | Solvent | Expected Product |

| Reduction (Debromination & Ester Reduction) | LiAlH₄ | THF | (S)-2-(hydroxymethyl)butane-1,4-diol |

| Reduction (Selective Debromination) | NaBH₄ | DMSO | (S)-4-tert-Butyl 1-methyl succinate |

| Radical Debromination | Bu₃SnH, AIBN | Toluene (B28343) | (S)-4-tert-Butyl 1-methyl succinate |

| Oxidation | N/A | N/A | Specific oxidation products are not readily predicted without breaking the carbon skeleton. |

Ester Hydrolysis and Transesterification Reactions

The differential reactivity of the methyl and tert-butyl esters is a key feature of this molecule, allowing for selective transformations.

Ester Hydrolysis: Selective hydrolysis of one ester group in the presence of the other is a synthetically valuable transformation.

Selective Hydrolysis of the Methyl Ester: The methyl ester can be selectively hydrolyzed under basic conditions (saponification), for example, using lithium hydroxide (B78521) (LiOH) in a mixed solvent system like THF/water at room temperature. acs.org The tert-butyl ester is generally stable to these conditions due to steric hindrance.

Selective Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is highly sensitive to acidic conditions and can be selectively cleaved using mild acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or by using certain Lewis acids. These conditions would typically leave the methyl ester intact.

Enzymatic Hydrolysis: Lipases and esterases can exhibit high selectivity in the hydrolysis of esters. mdpi.com It is plausible that an appropriate enzyme could selectively hydrolyze either the methyl or the tert-butyl ester, offering a green and highly selective alternative to chemical methods. mdpi.comnih.gov

Transesterification: The ester groups can also undergo transesterification. This can be catalyzed by acids or bases. For instance, treatment with sodium methoxide in methanol would not affect the methyl ester but could potentially lead to the transesterification of the tert-butyl ester, although this would likely be slow. Conversely, using a different alcohol under acidic or Lewis acidic conditions could lead to the transesterification of either ester group, depending on the reaction conditions and the steric nature of the alcohol used.

Table 4: Predicted Ester Manipulation Reactions

| Reaction | Reagent/Catalyst | Solvent | Primary Target | Expected Product |

| Methyl Ester Hydrolysis | LiOH | THF/H₂O | Methyl Ester | (S)-4-(tert-butoxy)-4-oxobutanoic acid |

| tert-Butyl Ester Hydrolysis | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | tert-Butyl Ester | (S)-4-(methoxycarbonyl)butanoic acid |

| Enzymatic Hydrolysis | Lipase (B570770) (e.g., from Pseudomonas cepacia) mdpi.com | Buffer | Methyl or tert-Butyl Ester | Corresponding mono-acid |

| Transesterification | NaOMe / MeOH | Methanol | tert-Butyl Ester | Dimethyl (S)-2-bromosuccinate |

Applications As a Chiral Building Block in Complex Molecular Synthesis

Utilization in Natural Product Total Synthesis

The enantiopure nature of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate makes it a valuable starting material for the total synthesis of natural products, where precise control of stereochemistry is paramount.

While direct incorporation of the succinate (B1194679) backbone from this compound into complex bioactive natural products is not extensively documented in readily available literature, its structure is analogous to key intermediates that form succinate-like moieties within larger natural product frameworks. The principles of its reactivity, involving stereospecific displacement of the bromide and selective ester manipulation, are fundamental in the synthesis of various bioactive compounds.

The synthesis of chiral lactones and lactams, which are prevalent motifs in many natural products, can be achieved using chiral synthons like this compound. The general strategy involves the nucleophilic displacement of the bromide by a carbon or heteroatom nucleophile, followed by intramolecular cyclization after selective deprotection of one of the ester groups.

For instance, the synthesis of chiral γ-butyrolactones can be envisioned through a reaction sequence starting with the alkylation of an appropriate nucleophile with this compound. Subsequent selective hydrolysis of the methyl ester, followed by reduction of the resulting carboxylic acid to an alcohol, would set the stage for an intramolecular cyclization via transesterification to furnish the desired lactone. The tert-butyl ester can then be removed under acidic conditions. Chiral lactones are key structural units in a variety of bioactive natural products and pharmaceuticals. nih.gov

Similarly, the synthesis of chiral lactams, which are core components of β-lactam antibiotics, can be approached using this chiral building block. nih.gov The introduction of a nitrogen nucleophile, followed by a similar sequence of selective deprotection and intramolecular cyclization (amidation), would lead to the formation of chiral pyrrolidinones or other lactam structures. The versatility of this approach allows for the introduction of diverse substituents, enabling the synthesis of a range of heterocyclic compounds. mdpi.com

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Type | Key Synthetic Steps | Potential Application |

|---|---|---|

| Chiral γ-Butyrolactones | Nucleophilic substitution, selective deprotection, reduction, intramolecular cyclization | Intermediates for antiepileptic drugs like Brivaracetam researchgate.net |

| Chiral Pyrrolidinones (Lactams) | Nucleophilic substitution with an amine, selective deprotection, intramolecular amidation | Core structures in various pharmaceuticals |

The construction of complex polycyclic systems often relies on the strategic use of chiral building blocks to set key stereocenters. While specific examples detailing the use of this compound in the formation of intricate polycyclic natural products are not prevalent in the searched literature, its potential is evident. The functional handles it possesses allow for its incorporation into larger carbon skeletons through carbon-carbon bond-forming reactions. Subsequent transformations and cyclization reactions can then be employed to forge the polycyclic framework.

Intermediacy in Asymmetric Synthesis of Pharmaceutical Precursors

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthesis routes, where chiral building blocks play a crucial role. researchgate.net this compound serves as a valuable intermediate in the synthesis of precursors for various active pharmaceutical ingredients (APIs).

One notable application is in the synthesis of chiral intermediates for angiotensin-converting enzyme (ACE) inhibitors. For example, the synthesis of precursors for imidapril involves the use of chiral amino acid derivatives, and building blocks with similar stereochemical arrangements to this compound are utilized. google.com The succinate moiety can be elaborated to form the characteristic di- or tripeptide mimics found in many ACE inhibitors.

The asymmetric synthesis of various pharmaceutical intermediates often relies on the introduction of chirality early in the synthetic sequence. chemrxiv.org Chiral synthons like this compound provide an efficient means to achieve this, avoiding the need for challenging chiral separations or asymmetric reactions later in the synthesis.

Precursor for Agrochemicals and Specialty Chemicals

The structural motifs accessible from this compound are also relevant in the field of agrochemicals. For example, certain carbamate pesticides, such as Terbucarb, contain substituted aromatic rings that could potentially be synthesized from precursors derived from chiral building blocks. nih.gov While direct synthesis from this specific bromosuccinate is not explicitly detailed, the methodologies for creating chiral centers and functionalized side chains are applicable.

Furthermore, in the realm of specialty chemicals, this compound can be used to synthesize derivatives with specific physical or chemical properties. For instance, its use in the preparation of chiral liquid crystal dopants or as a monomer for the synthesis of specialty polymers with defined stereochemistry is conceivable.

Role in Chiral Ligand and Catalyst Design

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric catalysis. The stereochemically defined backbone of this compound makes it an attractive scaffold for the synthesis of novel chiral ligands.

By reacting the bromosuccinate with appropriate chelating groups, new bidentate or tridentate ligands can be prepared. For example, displacement of the bromide with a phosphine-containing nucleophile and subsequent modification of the ester groups could lead to novel phosphine-based ligands. These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric transformations, such as hydrogenation, hydroformylation, or cross-coupling reactions. The synthesis of chiral ligands based on imidazolidin-4-one derivatives has been shown to be effective in asymmetric Henry reactions. beilstein-journals.org

The design of such ligands often involves creating a well-defined chiral pocket around the metal center to induce high levels of enantioselectivity in the catalyzed reaction. The rigid stereochemistry of the succinate backbone can help in achieving this goal.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Brivaracetam |

| Imidapril |

Derivatization and Functional Group Interconversions

Transformations of the Bromine Moiety into Other Functional Groups

The bromine atom in (S)-4-tert-Butyl 1-methyl 2-bromosuccinate is located at an α-position to a carbonyl group, rendering it susceptible to nucleophilic substitution reactions. This feature allows for the facile introduction of a wide array of functional groups, often with retention or inversion of configuration depending on the reaction mechanism (SN2 or SN1-type).

A common transformation involves the displacement of the bromide with nitrogen nucleophiles. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can subsequently be reduced to a primary amine, providing a route to chiral β-amino acids. Similarly, direct displacement with primary or secondary amines can yield N-substituted amino acid derivatives. The use of N-bromosuccinimide (NBS) in the presence of amines can also facilitate aminobromination in related systems, highlighting the potential for diverse amination strategies. organic-chemistry.orgacs.org

Sulfur nucleophiles, such as thiols, can also be employed to replace the bromine atom, leading to the formation of sulfur-containing succinate (B1194679) derivatives. For example, reaction with a thiol like 4-tert-butylbenzenethiol could yield the corresponding thioether. masterorganicchemistry.comglpbio.com

Table 1: Representative Nucleophilic Substitution Reactions of the Bromine Moiety

| Nucleophile | Product Type | Potential Reagents | Reference for Principle |

| Azide | Azido-succinate | Sodium Azide (NaN₃) | nih.gov |

| Amines | Amino-succinate | Primary/Secondary Amines | organic-chemistry.orgacs.org |

| Thiols | Thio-succinate | Thiols (e.g., R-SH) | masterorganicchemistry.comglpbio.com |

This table illustrates potential transformations based on the known reactivity of α-bromo esters.

Selective Modifications of the Ester Groups (e.g., Decarboxylation, Amidation)

The presence of two different ester groups, a methyl ester and a sterically hindered tert-butyl ester, allows for their selective manipulation. The tert-butyl ester can be cleaved under acidic conditions (e.g., with trifluoroacetic acid), while the methyl ester is more robust under these conditions but can be hydrolyzed under basic conditions. This differential reactivity is a cornerstone of its utility as a chiral building block.

Decarboxylation: While direct decarboxylation of the ester groups is not typical, decarboxylative functionalization can be achieved after selective hydrolysis of one of the esters to the corresponding carboxylic acid. For instance, selective cleavage of the tert-butyl ester followed by a Hunsdiecker-type reaction on the resulting carboxylic acid could lead to a brominated product with loss of CO₂. More modern methods for decarboxylative coupling reactions often involve the conversion of the carboxylic acid to a redox-active ester, which can then undergo radical-based C-C or C-heteroatom bond formation. organic-chemistry.orglead-sciences.com

Amidation: Selective amidation can be achieved by first hydrolyzing one of the ester groups and then coupling the resulting carboxylic acid with an amine using standard peptide coupling reagents. Alternatively, direct amidation of esters can be performed under certain conditions, often requiring harsh reagents or specific catalysts. Recent advances have shown that reagents like B(OCH₂CF₃)₃ can catalyze the direct amidation of esters, including tert-butyl esters, under milder conditions. bldpharm.comresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov

Table 2: Potential Selective Modifications of Ester Groups

| Transformation | Targeted Ester | Potential Reagents/Conditions | Research Principle |

| Selective Hydrolysis | tert-Butyl ester | Trifluoroacetic Acid (TFA) | General knowledge |

| Selective Hydrolysis | Methyl ester | Base (e.g., NaOH), then acid workup | researchgate.net |

| Decarboxylative Bromination | Either (post-hydrolysis) | Ag(I)/DBU, Brominating agent | lead-sciences.com |

| Direct Amidation | Either | B(OCH₂CF₃)₃, Amine | bldpharm.comresearchgate.netnih.gov |

This table outlines potential modifications based on established chemical principles for ester manipulation.

Introduction of Additional Chiral Centers

The existing stereocenter in this compound can be used to direct the formation of new stereocenters with high diastereoselectivity. This is a powerful strategy for the synthesis of complex molecules with multiple stereogenic centers.

One common approach involves the generation of an enolate from the succinate ester, followed by alkylation. The stereochemical outcome of the alkylation is often controlled by the existing chiral center, leading to the formation of one diastereomer in preference to the other. The use of chiral auxiliaries to control the stereochemistry of enolate alkylations is a well-established principle in asymmetric synthesis. In the case of our substrate, the chiral backbone itself acts as the controlling element. Diastereoselective alkylation of titanium(IV) enolates with alkylating agents has been shown to proceed with high levels of stereocontrol. lead-sciences.combldpharm.com

Furthermore, reactions at the carbon bearing the bromine can also be diastereoselective. For example, a nucleophilic substitution that proceeds through a mechanism with a defined stereochemical outcome (e.g., SN2) will transfer the chirality of the starting material to the product.

Intramolecular Cyclization Reactions for Ring Formation

The functional groups present in this compound and its derivatives are well-suited for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures, such as lactones and pyrrolidines.

Lactone Formation: If the methyl ester is selectively hydrolyzed and the bromine is replaced by a hydroxyl group (via SN2 reaction with a hydroxide (B78521) equivalent), the resulting hydroxy acid can undergo intramolecular esterification (lactonization) to form a five-membered lactone (a γ-butyrolactone). The stereochemistry of the substituents on the lactone ring would be controlled by the stereocenters of the starting material. The synthesis of lactones through various cyclization strategies is a common theme in organic chemistry.

Pyrrolidine (B122466) Formation: Derivatives of this compound are excellent precursors for the synthesis of chiral pyrrolidines. For instance, displacement of the bromine with an amino group (or a protected amino group) would generate a δ-amino ester. Subsequent intramolecular amidation, potentially after modification of the other ester group, would lead to the formation of a substituted pyrrolidinone, a key structural motif in many biologically active compounds. The synthesis of pyrrolidine derivatives from acyclic precursors is a well-developed area of research. lead-sciences.com

Table 3: Potential Intramolecular Cyclization Products

| Product Ring System | Key Intermediate | Transformation Type | Research Principle |

| γ-Butyrolactone | 2-Hydroxy-succinic acid derivative | Intramolecular Esterification | |

| Pyrrolidinone | 2-Amino-succinic acid derivative | Intramolecular Amidation | lead-sciences.com |

This table highlights potential cyclization pathways based on the functional groups present in derivatives of the title compound.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals. rsc.org For a compound like (S)-4-tert-Butyl 1-methyl 2-bromosuccinate, this involves moving away from hazardous reagents and inefficient processes. Traditional bromination methods often use liquid bromine, which is highly toxic and corrosive. Future routes are likely to focus on solid, easier-to-handle N-bromosuccinimide (NBS) as the bromine source. organic-chemistry.orgmasterorganicchemistry.com Furthermore, the development of solvent-free reaction conditions or the use of greener solvents, such as water or ionic liquids, represents a significant area for improvement. rsc.org Another promising avenue is the use of starting materials derived from biorenewable resources, which could eventually replace petrochemical feedstocks. rsc.org

Table 1: Comparison of Hypothetical Synthetic Routes

| Feature | Traditional Route | Emerging Green Route |

|---|---|---|

| Bromine Source | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) organic-chemistry.org |

| Catalysis | Stoichiometric Acid/Base | Biocatalytic or Organocatalytic chiralpedia.com |

| Solvent | Chlorinated Solvents (e.g., CCl₄) | Water, Supercritical CO₂, or Solvent-Free rsc.org |

| Starting Materials | Petrochemical-based succinic acid derivatives | Succinic acid from biomass fermentation rsc.org |

| Waste Profile | High volume of hazardous waste | Reduced and less hazardous waste streams |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

Achieving high stereoselectivity is paramount in the synthesis of chiral molecules for the pharmaceutical industry. mdpi.comresearchgate.net While methods exist for preparing this compound, there is considerable room for improvement through novel catalytic systems. Research into new organocatalysts, which avoid the cost and toxicity of heavy metals, is a major trend. chiralpedia.com For instance, chiral amines or phosphoric acids could be developed to catalyze the asymmetric bromination of a suitable succinate (B1194679) precursor with high enantiomeric excess. acs.org

Table 2: Overview of Potential Catalytic Systems for Chiral Succinate Synthesis

| Catalyst Type | Example | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Organocatalysis | Chiral Amines, Phosphoric Acids | Metal-free, lower toxicity, readily available. chiralpedia.com | Design of new catalysts for asymmetric bromination. acs.org |

| Metal Catalysis | Rh-DuPHOS, Ru-BINAP | High turnover numbers, excellent stereocontrol. researchgate.netnih.gov | Development of more cost-effective and recyclable catalysts. |

| Biocatalysis | Engineered Esterases or Halogenases | High selectivity, mild reaction conditions, green. chiralpedia.com | Enzyme screening and protein engineering for specific substrates. |

Expansion of Synthetic Utility through Unconventional Reactivity Modes

The bromine atom in this compound is a versatile synthetic handle, typically used for nucleophilic substitution reactions. Future research will likely explore more unconventional reactivity to expand its synthetic utility. This includes its use in radical reactions, where the bromine atom can be abstracted to form a chiral radical intermediate for carbon-carbon bond formation. organic-chemistry.org

Furthermore, the compound could serve as an electrophile in novel cross-coupling reactions. For example, transition metal-catalyzed couplings with organometallic reagents could forge new carbon-carbon or carbon-heteroatom bonds at the C2 position. The development of methods using this building block as a chiral succinate enolate equivalent also presents an attractive strategy for asymmetric synthesis. rsc.org Another area of exploration involves using reagents like bis(cyclopentadienyl)titanium(III) chloride to generate radical intermediates from the C-Br bond, enabling unique transformations and de-oxygenation reactions on complex molecules. wikipedia.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in modern chemistry, offering enhanced safety, process control, and scalability. researchgate.netvapourtec.com The synthesis of this compound, particularly if it involves hazardous reagents like bromine or exothermic steps, is an ideal candidate for flow chemistry. researchgate.net Flow reactors allow for precise control over reaction time and temperature, which can minimize the formation of byproducts and improve yields. vapourtec.com

Integrating the synthesis with automated platforms represents the next step. chemistryworld.com An automated flow system could perform a multi-step synthesis, including the core bromination and subsequent derivatization, with minimal manual intervention. thieme-connect.de Such platforms can accelerate the discovery of new derivatives by rapidly creating libraries of related compounds for screening. This approach is particularly powerful when combined with in-line purification and analysis techniques. thieme-connect.de

Computational Design of New Chiral Bromosuccinate Analogs

Computational chemistry and in silico design are powerful tools for accelerating materials and drug discovery. nih.gov These methods can be applied to design novel analogs of this compound with tailored properties. By modifying the ester groups (e.g., replacing tert-butyl or methyl with other alkyl or aryl groups), researchers can fine-tune solubility, reactivity, and steric hindrance.

Molecular modeling can predict how these changes will affect the molecule's conformational preferences and its interactions in a catalytic cycle or a biological system. nih.gov For example, if the building block is intended for creating a new pharmaceutical, docking simulations could be used to design analogs that fit more effectively into a target enzyme's active site. nih.govnih.gov This in silico screening process allows chemists to prioritize the most promising analogs for synthesis, saving significant time and resources.

Table 3: Hypothetical Bromosuccinate Analogs and Design Goals

| Analog Structure | Design Goal | Potential Application | Computational Method |

|---|---|---|---|

| Benzyl ester instead of methyl ester | Increase π-stacking interactions | Synthesis of specific peptide mimics | Molecular Docking |

| Fluorous pony-tail on tert-butyl group | Facilitate purification | Greener synthesis, easier separation | Property Prediction (Solubility) |

| Replacement of Br with I or Cl | Modulate reactivity in cross-coupling | Fine-tuning reaction kinetics | Density Functional Theory (DFT) |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the enantiomeric purity of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate during synthesis?

- Methodological Answer : Enantiomeric purity is critical for stereospecific reactions. Use chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (e.g., lipases) to enhance selectivity. Monitor purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IB) and polarimetric analysis. Validate results using -NMR with chiral shift reagents (e.g., Eu(hfc)) .

Q. How can researchers characterize the stereochemical configuration of this compound experimentally?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with -NMR to analyze diastereotopic protons. For intermediates, use Mosher’s ester derivatization followed by -NMR to confirm stereochemistry. Cross-reference with PubChem’s computed InChI and SMILES data for validation .

Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection at 210 nm (for ester/bromine moieties). Calibrate with a certified reference standard. For trace analysis, employ GC-MS with electron ionization (EI) and monitor fragments at m/z 99 (tert-butyl) and 135 (bromosuccinate backbone). Validate limits of detection (LOD) and quantification (LOQ) per ICH guidelines .

Advanced Research Questions

Q. How to resolve contradictions in analytical data when characterizing degradation byproducts of this compound?

- Methodological Answer : If GC-MS or HPLC-UV results conflict (e.g., co-eluting isomers), use orthogonal techniques:

- LC-QTOF-MS : High-resolution mass spectrometry to distinguish isobaric species.

- 2D-NMR (HSQC, HMBC) : Identify coupling between bromine and adjacent protons.

- Thermogravimetric Analysis (TGA) : Correlate thermal degradation profiles with structural changes.

Reference co-elution issues noted in environmental analyses (e.g., benzofluoranthene isomers) .

Q. What experimental strategies can elucidate the role of the bromine substituent in this compound during nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using vs. isotopes.

- DFT Calculations : Model transition states to predict regioselectivity (e.g., bromine’s leaving group ability).

- Cross-Coupling Reactions : Test Suzuki-Miyaura coupling with Pd catalysts to assess bromine’s reactivity in C–C bond formation .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (pH 1–13) at 40–60°C for 48 hours. Monitor hydrolysis via -NMR (ester cleavage) and IC (bromide ion release).

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Use Arrhenius modeling to predict shelf life.

Reference environmental assessment protocols for halogenated compounds .